An In-depth Technical Guide to 2-Amino-1,3-propanediol: Core Properties and Structure
An In-depth Technical Guide to 2-Amino-1,3-propanediol: Core Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental properties and structural characteristics of 2-Amino-1,3-propanediol, an organic compound of significant interest in various scientific and industrial fields. Also known by its trivial name, serinol, this amino alcohol serves as a versatile building block in organic synthesis and plays a role in biological systems.[1][2][3] This document collates essential data, outlines experimental methodologies for its characterization, and visualizes its structure and relevant biological pathways.
Core Properties of 2-Amino-1,3-propanediol
2-Amino-1,3-propanediol is a prochiral amino alcohol that is structurally analogous to the amino acid serine and the triol glycerol.[4] It typically presents as a white to off-white crystalline solid and is known for its hygroscopic nature, readily absorbing moisture from the air.[1][2] This compound is highly soluble in water and polar organic solvents like ethanol (B145695) and methanol.[1][5]
Physical Properties
The key physical properties of 2-Amino-1,3-propanediol are summarized in the table below, providing a quantitative overview of its characteristics under standard conditions.
| Property | Value | Units |
| Molecular Formula | C₃H₉NO₂ | - |
| Molecular Weight | 91.11 | g/mol |
| Appearance | White to off-white crystalline solid | - |
| Melting Point | 52-56 | °C |
| Boiling Point | 115-116 (at reduced pressure) | °C |
| Density | ~1.18 | g/mL |
| Solubility in Water | Highly soluble | - |
| Solubility in Ethanol | Soluble | - |
| Solubility in Methanol | Soluble | - |
Data compiled from multiple sources.[2][5][6][7]
Chemical Properties
2-Amino-1,3-propanediol's chemical versatility stems from the presence of both primary amine and hydroxyl functional groups.[1] This bifunctionality allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and X-ray contrast agents.[3][8] It is a stable compound, though it can be corrosive.[2][6]
| Property | Description |
| Functional Groups | Primary amine (-NH₂), two primary hydroxyls (-OH) |
| Chemical Nature | Amino alcohol |
| Reactivity | Can undergo reactions typical of amines (e.g., acylation, alkylation) and alcohols (e.g., esterification, etherification). |
| Stability | Stable under normal conditions.[1] |
| Hygroscopicity | Readily absorbs moisture from the atmosphere.[1][2][6] |
Molecular Structure
The structural foundation of 2-Amino-1,3-propanediol is a three-carbon propane (B168953) backbone. A primary amine group is attached to the central carbon (C2), and primary hydroxyl groups are attached to the terminal carbons (C1 and C3). Its structural similarity to serine is the origin of its common name, serinol.[4][6]
Experimental Protocols for Characterization
The determination of the physicochemical properties of 2-Amino-1,3-propanediol relies on standard analytical techniques. While specific, detailed protocols for this compound are often proprietary or not explicitly published, the following outlines the general methodologies employed.
Determination of Melting Point
The melting point of 2-Amino-1,3-propanediol is determined using a capillary melting point apparatus.
Methodology:
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A small, finely powdered sample of 2-Amino-1,3-propanediol is packed into a capillary tube.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The sample is heated at a slow, controlled rate.
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The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.
Measurement of Solubility
The solubility of 2-Amino-1,3-propanediol in various solvents is typically determined by the equilibrium solubility method.
Methodology:
-
An excess amount of 2-Amino-1,3-propanediol is added to a known volume of the solvent (e.g., water, ethanol) in a sealed container.
-
The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached.
-
The saturated solution is then filtered to remove any undissolved solid.
-
A known volume of the filtrate is taken, the solvent is evaporated, and the mass of the dissolved solid is measured. The solubility is then calculated.
Spectroscopic Analysis
Spectroscopic techniques are crucial for confirming the structure and purity of 2-Amino-1,3-propanediol.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra are used to elucidate the carbon-hydrogen framework of the molecule. The chemical shifts, splitting patterns, and integration of the peaks in the ¹H NMR spectrum, along with the number and chemical shifts of signals in the ¹³C NMR spectrum, provide definitive structural information.
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Fourier-Transform Infrared (FTIR) Spectroscopy: An FTIR spectrum of 2-Amino-1,3-propanediol will show characteristic absorption bands corresponding to its functional groups. Key peaks include O-H stretching from the hydroxyl groups, N-H stretching from the amine group, C-H stretching from the alkyl backbone, and C-N and C-O stretching vibrations.
Biological Significance and Signaling Pathways
2-Amino-1,3-propanediol and its derivatives play important roles in cellular metabolism and signaling. Notably, it is a precursor in the biosynthesis of phospholipids (B1166683) and sphingolipids, which are essential components of cell membranes and are involved in a multitude of cellular processes.[6]
Role in Sphingolipid Metabolism
2-Amino-1,3-propanediol is structurally related to serine, a key starting material in the de novo synthesis of sphingolipids. This pathway leads to the formation of ceramides, which are central hubs in sphingolipid metabolism and can be further converted into other bioactive molecules like sphingosine-1-phosphate. These molecules are critical second messengers that regulate processes such as cell growth, differentiation, and apoptosis.[6]
The diagram below illustrates the initial steps of the de novo sphingolipid synthesis pathway, which begins with the condensation of serine and palmitoyl-CoA.
Conclusion
2-Amino-1,3-propanediol is a fundamentally important molecule with well-characterized physical and chemical properties. Its simple yet versatile structure makes it a valuable component in synthetic chemistry. Furthermore, its connection to crucial biological pathways, such as sphingolipid metabolism, underscores its significance in biochemical and pharmaceutical research. This guide provides a foundational understanding of 2-Amino-1,3-propanediol for professionals engaged in scientific research and development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. spectrabase.com [spectrabase.com]
- 4. researchgate.net [researchgate.net]
- 5. What are SPT inhibitors and how do they work? [synapse.patsnap.com]
- 6. Sphingolipid Metabolic Pathway: An Overview of Major Roles Played in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Serine C-palmitoyltransferase - Wikipedia [en.wikipedia.org]
